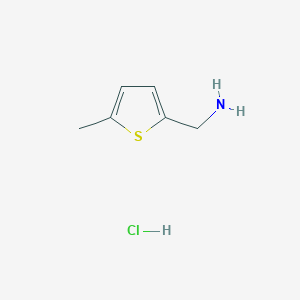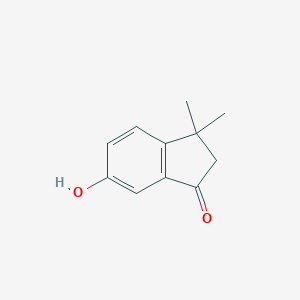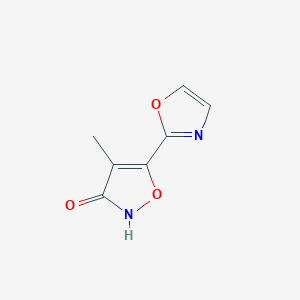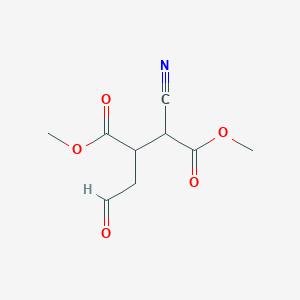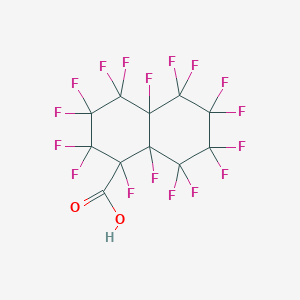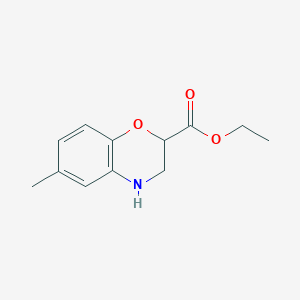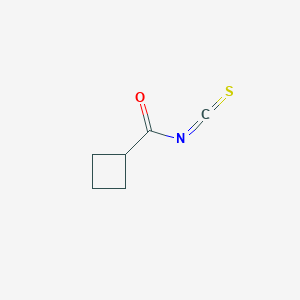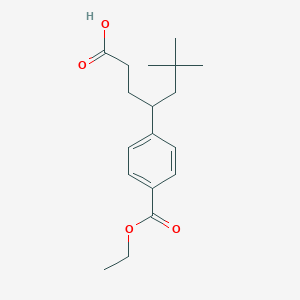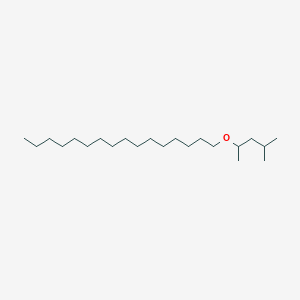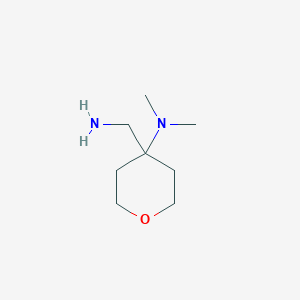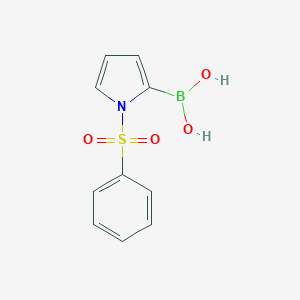
1-(Phenylsulfonyl)pyrrole-2-boronic acid
Overview
Description
1-(Phenylsulfonyl)pyrrole-2-boronic acid is a heterocyclic building block . The 1-(Phenylsulfonyl) group serves as an N-blocking and directing group in various organic syntheses .
Synthesis Analysis
1-(Phenylsulfonyl)pyrrole may be used in the synthesis of 1-(Phenylsulfonyl)pyrrole-2-boronic acid, via lithiation of 1-(Phenylsulfonyl)-pyrrole . This compound may also be used for the synthesis of 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chloride derivatives, which affords sulfonamide derivatives by reaction with nitrogen nucleophiles .Molecular Structure Analysis
The empirical formula of 1-(Phenylsulfonyl)pyrrole is C10H9NO2S, with a molecular weight of 207.25 . The SMILES string representation is O=S(=O)(c1ccccc1)n2cccc2 .Chemical Reactions Analysis
1-(Phenylsulfonyl)pyrrole can be used in various organic syntheses . It can be used in the synthesis of 1-(phenylsulfonyl)pyrrole-2-boronic acid, via lithiation of 1-(phenylsulfonyl)-pyrrole . It can also be used for the synthesis of 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chloride derivatives, which affords sulfonamide derivatives by reaction with nitrogen nucleophiles .Physical And Chemical Properties Analysis
1-(Phenylsulfonyl)pyrrole is a solid with a melting point of 88-91 °C (lit.) . It has a molecular weight of 207.25 . The InChI key is PPPXRIUHKCOOMU-UHFFFAOYSA-N .Scientific Research Applications
Synthesis of 2-Aryl-1-(Phenylsulfonyl)Pyrroles : 1-(Phenylsulfonyl)pyrrole-2-boronic acid is used in the synthesis of 2-aryl-1-(phenylsulfonyl)pyrroles through a process involving the directed lithiation of 1-(phenylsulfonyl)pyrrole, followed by coupling with aryl bromides and iodides under Suzuki conditions (Grieb & Ketcha, 1995).
Efficient Sulfonation of Pyrroles : This compound facilitates the synthesis of various sulfonamide derivatives through a clean and operationally simple protocol. The process involves the sulfonation of 1-phenylsulfonyl-1H-pyrroles using chlorosulfonic acid in acetonitrile (Janosik et al., 2006).
Investigation of Lifetimes of Pyrrole Species : The electrochemical oxidation of 1-(phenylsulfonyl)pyrrole has been studied, providing insights into the lifetimes and electron transfer rate constants of the radical-cations resulting from oxidation (Narula & Noftle, 1999).
Synthesis of Vinyl Polymers Bearing Pyrrole Ring : Homopolymerization of vinyl monomers synthesized from 1-(phenylsulfonyl)pyrrole results in cross-linked insoluble polymers. These polymers are soluble in common solvents when copolymerized with 1-vinyl-2-pyrrolidone (Kamogawa et al., 1991).
Diels-Alder Reactions of Vinylpyrroles : 1-(Phenylsulfonyl)pyrrole derivatives are used as heterodienes in [4 + 2] cycloaddition reactions to afford tetrahydroindole derivatives. This application is significant for creating structurally complex and biologically relevant molecules (Xiao & Ketcha, 1995).
Palladium-Catalyzed Decarboxylative Suzuki and Heck Couplings : This compound plays a role in the synthesis of various aryl and alkenyl derivatives, showcasing its versatility in organic synthesis (Suresh et al., 2013).
Safety And Hazards
The safety information for 1-(Phenylsulfonyl)pyrrole includes hazard statements H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 . It is classified as Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended .
properties
IUPAC Name |
[1-(benzenesulfonyl)pyrrol-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO4S/c13-11(14)10-7-4-8-12(10)17(15,16)9-5-2-1-3-6-9/h1-8,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZZJEOSBKZERV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CN1S(=O)(=O)C2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434226 | |
| Record name | 1-(PHENYLSULFONYL)PYRROLE-2-BORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylsulfonyl)pyrrole-2-boronic acid | |
CAS RN |
165071-70-5 | |
| Record name | 1-(PHENYLSULFONYL)PYRROLE-2-BORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



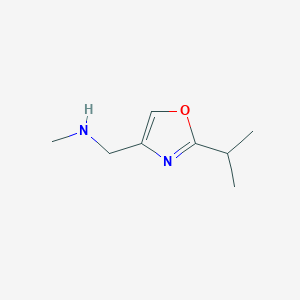
![2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine](/img/structure/B60430.png)
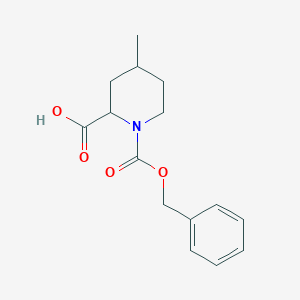
![6-Nitro-2,4-dihydropyrazolo[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B60435.png)
